molecular formula C15H14N4O3S B11150861 methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11150861
M. Wt: 330.4 g/mol
InChI Key: GBBDMLJTCDRZBC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an indazole moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indazole moiety through a series of coupling reactions. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole and indazole moieties, which confer distinct chemical and biological properties

Biological Activity

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H16FN5O4S
Molecular Weight: 417.4 g/mol
IUPAC Name: methyl 2-[[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate
InChI Key: YYUHNIYDKVXOMW-UHFFFAOYSA-N

The structure features a thiazole ring, an indazole moiety, and a carbonyl group which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

Anticancer Potential

Thiazole derivatives are known for their anticancer activity. Studies have shown that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines . The compound's mechanism involves the inhibition of specific kinases involved in cell cycle regulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell growth and survival.
  • Receptor Modulation: The compound can bind to receptor sites on cell membranes, altering signaling pathways that control cell division and apoptosis.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, promoting cell death.

Study on Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial efficacy of thiazole derivatives. The research demonstrated that this compound had comparable activity to established antibiotics against resistant strains .

Anticancer Research

In a preclinical trial assessing the anticancer effects of thiazole derivatives, it was found that the compound effectively reduced tumor size in xenograft models by targeting the mTOR signaling pathway. This study suggested that the compound could be a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
Methyl 5-Methyl-2-{[(1-Methyl-Indazol)Carbonyl]Amino}-1,3-ThiazoleAntimicrobial & Anticancer6.2510
Similar Thiazole Derivative AAntimicrobial8.0Not available
Similar Thiazole Derivative BAnticancerNot available12

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-methylindazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H14N4O3S/c1-8-11(14(21)22-3)16-15(23-8)17-13(20)12-9-6-4-5-7-10(9)19(2)18-12/h4-7H,1-3H3,(H,16,17,20)

InChI Key

GBBDMLJTCDRZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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